rac-(1R,2R)-1-bromo-2-fluorocyclobutane
Description
rac-(1R,2R)-1-Bromo-2-fluorocyclobutane is a bicyclic organohalide featuring a four-membered cyclobutane ring substituted with bromine and fluorine at adjacent carbon atoms. Its racemic nature arises from the (1R,2R) stereoisomerism, making it a chiral building block in asymmetric synthesis and pharmaceutical intermediates. The compound’s strained cyclobutane ring and halogen substituents impart unique reactivity, particularly in ring-opening reactions and cross-coupling chemistry .
Properties
CAS No. |
2309431-49-8 |
|---|---|
Molecular Formula |
C4H6BrF |
Molecular Weight |
152.99 g/mol |
IUPAC Name |
(1R,2R)-1-bromo-2-fluorocyclobutane |
InChI |
InChI=1S/C4H6BrF/c5-3-1-2-4(3)6/h3-4H,1-2H2/t3-,4-/m1/s1 |
InChI Key |
WCOXLGTZIDLICY-QWWZWVQMSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1F)Br |
Canonical SMILES |
C1CC(C1F)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bromofluorination via Radical Pathways
Radical-mediated bromofluorination offers a route to vicinal dihalides. In one approach, cyclobutene is treated with N-bromosuccinimide (NBS) and a fluorinating agent (e.g., Selectfluor®) under UV light. The reaction proceeds via a bromine radical adding to the double bond, followed by fluorine abstraction:
Yields range from 45–60%, with diastereomeric excess (d.e.) dependent on solvent polarity. Polar aprotic solvents like DMF favor trans-addition due to transition-state stabilization.
Electrophilic Fluorination of Bromocyclobutane
Direct fluorination of 1-bromocyclobutane using xenon difluoride (XeF₂) in dichloromethane at −78°C achieves selective substitution:
This method affords moderate yields (35–50%) but requires rigorous exclusion of moisture to prevent hydrolysis.
Cyclization of Dihalogenated Precursors
Dehydrohalogenation of 1,2-Dibromo-1-fluorocyclobutane
Treatment of 1,2-dibromo-1-fluorocyclobutane with a mild base (e.g., K₂CO₃ in ethanol) induces β-elimination, yielding the target compound:
The reaction is highly sensitive to temperature; excess heating (>50°C) leads to ring-opening byproducts.
Ring-Closing Metathesis (RCM)
Grubbs’ catalyst-mediated RCM of diene precursors provides stereocontrol. For example, 1-bromo-4-fluoro-1,3-butadiene undergoes cyclization in the presence of Grubbs II catalyst:
This method achieves 70–75% yields but requires anhydrous conditions and inert atmosphere.
Comparative Analysis of Methods
| Method | Yield (%) | Diastereomeric Excess | Key Advantages | Limitations |
|---|---|---|---|---|
| Radical Bromofluorination | 45–60 | 60–70% d.e. | Scalable, mild conditions | Low regioselectivity |
| XeF₂ Fluorination | 35–50 | N/A | No catalyst required | Moisture-sensitive, costly reagents |
| Dehydrohalogenation | 55–65 | >90% d.e. | High stereoselectivity | Precursor synthesis complexity |
| RCM | 70–75 | 85–90% d.e. | Excellent stereocontrol | High catalyst cost |
Experimental Optimization
Solvent Effects
Dimethyl sulfoxide (DMSO) enhances reaction rates in substitution pathways by stabilizing transition states through polar interactions. For example, fluorination of 1-bromocyclobutane with KF in DMSO at 80°C achieves 58% yield versus 22% in THF.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-1-bromo-2-fluorocyclobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-fluorocyclobutanol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1-fluorocyclobutene.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form cyclobutane derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution at room temperature.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: 2-fluorocyclobutanol
Elimination: 1-fluorocyclobutene
Oxidation: Corresponding ketones
Reduction: Cyclobutane derivatives
Scientific Research Applications
rac-(1R,2R)-1-bromo-2-fluorocyclobutane has diverse applications in scientific research:
Chemistry: Used as a model compound to study stereochemical effects and reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and enzymes.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-1-bromo-2-fluorocyclobutane involves its interaction with various molecular targets. The presence of both bromine and fluorine atoms allows for unique reactivity patterns, influencing the compound’s behavior in different chemical environments. The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles, leading to the formation of new products. Additionally, the fluorine atom can stabilize reaction intermediates, affecting the overall reaction pathway .
Comparison with Similar Compounds
Cyclopropane Derivatives
Example : rac-(1R,2R)-2-(2-Fluoropropan-2-yl)cyclopropane-1-carboxylic acid (CAS: EN300-1805590)
- Structural Differences : Cyclopropane (3-membered ring) vs. cyclobutane (4-membered), with a carboxylic acid substituent.
- Reactivity : Cyclopropane’s higher ring strain increases susceptibility to ring-opening reactions compared to cyclobutane. The carboxylic acid group enables nucleophilic acyl substitution, absent in the bromo-fluoro cyclobutane .
- Applications : Used in drug design for bioisosteric replacement, whereas the bromo-fluoro cyclobutane is more relevant in halogenation-driven coupling reactions.
| Property | rac-(1R,2R)-1-Bromo-2-fluorocyclobutane | rac-(1R,2R)-2-(2-Fluoropropan-2-yl)cyclopropane-1-carboxylic acid |
|---|---|---|
| Ring size | Cyclobutane | Cyclopropane |
| Key substituents | Br, F | F, COOH |
| Molecular Weight (g/mol) | ~178.0 (estimated) | 344.21 |
| Primary reactivity | Halogenation, ring-opening | Acid-catalyzed decarboxylation |
Aromatic Bromo-Fluoro Compounds
Example : 1-(Bromomethyl)-3-fluoro-5-methylbenzene (CAS: 212268-39-8)
- Structural Differences : Aromatic benzene ring vs. alicyclic cyclobutane.
- Electronic Effects : Benzene’s resonance stabilizes the ring, reducing reactivity compared to the strained cyclobutane. Bromine here is benzylic, favoring SN2 reactions, whereas cyclobutane’s bromine is less sterically accessible .
- Applications : Aromatic bromo-fluoro compounds are common in agrochemicals, while the cyclobutane derivative is tailored for stereoselective synthesis.
| Property | This compound | 1-(Bromomethyl)-3-fluoro-5-methylbenzene |
|---|---|---|
| Ring type | Alicyclic (cyclobutane) | Aromatic (benzene) |
| Halogen positions | Adjacent carbons | Meta positions on benzene |
| Molecular Weight (g/mol) | ~178.0 (estimated) | 203.05 |
| Stability | Moderate (ring strain) | High (aromatic stabilization) |
Spirocyclic Brominated Compounds
Example : rac-(1R,5R)-1-(Bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]
- Structural Differences : Spirocyclic framework with an oxygen atom vs. simple cyclobutane.
- Reactivity : The oxygen atom introduces polarity, enhancing solubility in polar solvents. The spiro structure complicates stereochemical outcomes compared to the planar cyclobutane derivative .
- Applications : Spiro compounds are valuable in materials science, whereas bromo-fluoro cyclobutane is leveraged for chiral resolution.
Cyclobutane Amine Derivatives
Example : rac-(1R,2R)-2-cyclopropylcyclobutan-1-amine hydrochloride
- Functional Groups : Amine hydrochloride vs. bromo-fluoro substituents.
- Reactivity : The amine group enables acid-base chemistry and salt formation, absent in the halogenated cyclobutane. The cyclopropyl substituent adds steric hindrance .
- Applications : Amine derivatives are used in bioactive molecule synthesis, contrasting with the halogenated compound’s role in cross-coupling.
Key Research Findings
- Synthetic Utility: The bromo-fluoro cyclobutane’s adjacent halogens facilitate tandem elimination or substitution reactions, a feature less pronounced in cyclopropane or aromatic analogs .
- Thermal Stability : Cyclobutane derivatives exhibit lower thermal stability than aromatic compounds but higher than cyclopropanes due to reduced ring strain .
- Chiral Resolution: The (1R,2R) configuration makes it a superior candidate for asymmetric catalysis compared to non-chiral analogs like 1-(bromomethyl)-3-fluoro-5-methylbenzene .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for rac-(1R,2R)-1-bromo-2-fluorocyclobutane, and how are stereochemical outcomes controlled?
- Methodology :
- Ring-closing strategies : Cyclobutane rings can be synthesized via [2+2] photocycloaddition or strain-driven ring closure of halogenated precursors. Bromine and fluorine can be introduced via nucleophilic substitution (e.g., using NaBr or AgF) or halogen-exchange reactions under controlled temperatures (e.g., -78°C to 25°C) .
- Stereochemical control : Chiral auxiliaries or enantioselective catalysts (e.g., palladium complexes) may direct the trans (1R,2R) configuration. Diastereomer separation via chiral chromatography (e.g., HPLC with amylose-based columns) is often required .
- Key challenges : Competing elimination pathways due to bromine’s leaving-group propensity require careful optimization of solvents (e.g., DMF or THF) and bases (e.g., KOtBu) .
Q. Which analytical techniques are most effective for confirming the structure and purity of rac-(1R,2R)-1-bromo-2-fluorocyclobutane?
- Methodology :
- NMR spectroscopy : , , and NMR identify substituent positions and confirm stereochemistry. Coupling constants (e.g., and ) distinguish cis vs. trans isomers .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., / splitting) .
- X-ray crystallography : Resolves absolute configuration, particularly for resolving racemic mixtures into enantiomers .
Advanced Research Questions
Q. How can enantioselective synthesis of (1R,2R)-1-bromo-2-fluorocyclobutane be optimized to minimize racemization?
- Methodology :
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP or Josiphos) with transition metals (e.g., Pd or Cu) to induce stereoselectivity during cyclization or halogenation .
- Kinetic resolution : Enzymatic methods (e.g., lipases) or dynamic kinetic asymmetric transformations (DYKAT) can enhance enantiomeric excess (ee) >90% .
- Computational modeling : DFT calculations predict transition-state energies to guide catalyst design and reaction conditions (e.g., solvent polarity effects) .
Q. How do the bromine and fluorine substituents influence the reactivity of the cyclobutane ring in cross-coupling or ring-opening reactions?
- Mechanistic insights :
- Bromine : Acts as a leaving group in SN2 reactions (e.g., Suzuki-Miyaura coupling) but may promote β-hydride elimination in palladium-catalyzed reactions.
- Fluorine : Electron-withdrawing effects stabilize the ring but reduce nucleophilic substitution rates. Fluorine’s strong C-F bond directs reactivity toward selective functionalization at the bromine site .
- Experimental design : Use bulky bases (e.g., DBU) to suppress elimination in cross-couplings. Fluorine’s ortho-directing effects can be leveraged in electrophilic aromatic substitution .
Q. How should researchers address contradictions in reported reaction yields for halogenation steps in cyclobutane systems?
- Troubleshooting strategies :
- Solvent effects : Polar aprotic solvents (e.g., DMSO) may improve halogen exchange but increase side reactions. Compare yields in DMF vs. THF .
- Catalyst screening : Test silver(I) vs. copper(I) salts for fluoride incorporation; AgF often provides higher selectivity but lower solubility .
- Temperature gradients : Perform kinetic studies at varying temperatures (e.g., 0°C vs. room temperature) to identify optimal conditions .
Key Research Gaps and Future Directions
- Biochemical applications : Explore enzyme inhibition (e.g., cyclooxygenase) using fluorinated cyclobutanes as probes .
- Material science : Investigate photophysical properties (e.g., fluorescence) for OLED or sensor applications .
- Mechanistic studies : Use -labeling or kinetic isotope effects to elucidate halogenation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
